molecular formula C17H12ClNO3S B5783049 S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate

S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate

Cat. No. B5783049
M. Wt: 345.8 g/mol
InChI Key: RUXZDPCRCMQQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate, also known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. This compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. This compound has also been shown to have low toxicity in normal cells, which is an important consideration for drug development. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for its potential therapeutic applications.

Synthesis Methods

The synthesis of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the reaction of 4-chlorobenzoyl chloride with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propylthiol in the presence of a base. The resulting compound is purified through recrystallization to obtain this compound in a high yield.

Scientific Research Applications

S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

S-(4-chlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXZDPCRCMQQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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